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7-Chloro-3-methylthieno[2,3-C]pyridine

Cat. No.: B2498006
CAS No.: 209287-21-8
M. Wt: 183.65
InChI Key: JLHSWJPUDDAHMN-UHFFFAOYSA-N
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Description

Evolution of Heterocyclic Scaffolds in Medicinal Chemistry and Materials Science

Heterocyclic scaffolds have long been recognized for their prevalence in natural products and their remarkable versatility as pharmacophores in drug discovery. The evolution of synthetic methodologies has provided chemists with the tools to rapidly access a wide array of functionalized heterocycles, thereby expanding the chemical space available for developing new therapeutic agents. This has been a critical factor in the advancement of medicinal chemistry, enabling the creation of more effective and selective drugs. In materials science, the unique electronic and photophysical properties of heterocyclic compounds have positioned them as key components in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic semiconductors. The ability to fine-tune their properties through synthetic modification allows for the rational design of materials with desired functionalities.

Structural Significance of the Thieno[2,3-C]pyridine (B153571) Core

The thieno[2,3-c]pyridine core is a fused heterocyclic system that brings together the structural features of thiophene (B33073) and pyridine (B92270). This arrangement is of particular interest in medicinal chemistry as it is considered a bioisostere of purine, a key component of nucleic acids. This structural mimicry allows thieno[2,3-c]pyridine derivatives to interact with a variety of biological targets, including enzymes and receptors, making them a valuable scaffold for drug design. The thiophene ring contributes to the electronic properties and can influence metabolic stability, while the pyridine ring can participate in hydrogen bonding and modulate solubility and pharmacokinetic properties.

Contextualization of 7-Chloro-3-methylthieno[2,3-C]pyridine within Current Research Paradigms

Within the broader class of thienopyridines, this compound has emerged as a significant compound, primarily as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a chlorine atom at the 7-position and a methyl group at the 3-position, provides specific sites for further chemical modification. The chlorine atom, in particular, serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. This compound is a subject of interest in the development of kinase inhibitors and potential anticancer agents, reflecting a major trend in current medicinal chemistry research.

Chemical and Physical Properties of this compound

The intrinsic properties of this compound are fundamental to its reactivity and potential applications.

Tabulated Physicochemical Data

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₈H₆ClNS
Molecular Weight 183.66 g/mol
Appearance Yellow to orange solid
CAS Number 209287-21-8
Density (Predicted) 1.365±0.06 g/cm³ echemi.com
Topological Polar Surface Area 41.1 Ų
XLogP3 3.2

Spectroscopic and Crystallographic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiophene rings, as well as a characteristic singlet for the methyl group protons.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbon atoms in the molecule, with their chemical shifts influenced by the neighboring heteroatoms and substituents.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis and Chemical Reactions of this compound

The synthesis of this compound can be achieved through various synthetic routes, and its chemical reactivity allows for a range of transformations.

Established Synthetic Methodologies

Several strategies have been developed for the synthesis of the thieno[2,3-c]pyridine scaffold, often involving the construction of either the thiophene or the pyridine ring onto a pre-existing heterocyclic core.

Table of Synthetic Routes for this compound
Starting MaterialsKey StepsReagents and ConditionsYield
3-Methylpyridine-2-thiolCyclization, ChlorinationAlCl₃, 130°C; then a chlorinating agentNot specified
2-Chlorothiophene-3-carbaldehyde (B1590205)Pyridine ring formation, MethylationAmmonium (B1175870) acetate (B1210297), microwave irradiation; then a methylating agent~70% for cyclization
3-Methylthieno[2,3-c]pyridine (B8700992)Electrophilic ChlorinationChloramine-T, solvent-free, 25°C, 10 min92%

Key Chemical Reactions

This compound can undergo a variety of chemical reactions, allowing for its derivatization.

The thiophene sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents.

Table of Oxidation Reactions
Oxidizing AgentProduct
Potassium permanganateSulfoxide or Sulfone
Hydrogen peroxideSulfoxide or Sulfone

The chlorine atom can be removed through reduction, and other reducible functional groups can also be transformed.

Table of Reduction Reactions
Reducing AgentProduct
Lithium aluminum hydride3-Methylthieno[2,3-c]pyridine

The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution, which is a key reaction for introducing diverse functionalities.

Table of Substitution Reactions
NucleophileProduct
Amines7-Amino-3-methylthieno[2,3-c]pyridine derivatives
Alkoxides7-Alkoxy-3-methylthieno[2,3-c]pyridine derivatives
Thiolates7-Thioether-3-methylthieno[2,3-c]pyridine derivatives

Applications of this compound in Contemporary Research

The unique structural features of this compound make it a valuable building block in both medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNS B2498006 7-Chloro-3-methylthieno[2,3-C]pyridine CAS No. 209287-21-8

Properties

IUPAC Name

7-chloro-3-methylthieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHSWJPUDDAHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Chloro 3 Methylthieno 2,3 C Pyridine

Established Reaction Pathways for Thieno[2,3-C]pyridine (B153571) Ring Systems

Traditional synthetic routes to the thieno[2,3-c]pyridine scaffold rely on well-documented organic reactions, including nucleophilic substitution, transition metal-catalyzed couplings, and cyclization strategies. These pathways offer reliable access to the core structure, which can then be modified to yield the target compound.

Nucleophilic substitution is a fundamental strategy for introducing halogen atoms onto heterocyclic rings. In the context of thieno[2,3-c]pyridines, this often involves the activation of a precursor molecule to facilitate the substitution.

A common and effective method for introducing a chlorine atom at a position equivalent to the 7-position of the target compound is through the reaction of a corresponding N-oxide precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). stackexchange.com This reaction proceeds in two main stages: an initial phosphorylation of the N-oxide, followed by a nucleophilic attack of the chloride ion. nih.gov

The mechanism involves the activation of the pyridine (B92270) N-oxide by POCl₃. The oxygen atom of the N-oxide attacks the phosphorus atom of POCl₃, forming a highly reactive intermediate. This activation makes the pyridine ring, particularly at the C2 and C4 positions (analogous to the 7-position in the thieno[2,3-c]pyridine system), highly electrophilic and susceptible to nucleophilic attack by a chloride ion (Cl⁻). stackexchange.comnih.gov The subsequent elimination of a phosphate (B84403) byproduct results in the formation of the chlorinated pyridine ring and the removal of the N-oxide oxygen. stackexchange.com This deoxygenative chlorination is a well-established transformation for various heterocyclic N-oxides. rsc.orgresearchgate.net

Table 1: Chlorination of N-Oxide Precursor

Precursor Reagent Product

Modern organic synthesis heavily relies on transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in the synthesis of complex heterocyclic systems.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds. This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com For the synthesis of thieno[2,3-c]pyridine derivatives, this method can be used to introduce various substituents onto the heterocyclic core. For instance, a pre-functionalized thienopyridine halide could be coupled with a boronic acid.

The catalytic cycle of the Suzuki reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the thienopyridine precursor. youtube.com

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. youtube.com

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.comyoutube.com

Catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are frequently used for such transformations due to their high stability and efficiency. mdpi.com

Table 2: Example of Suzuki-Miyaura Cross-Coupling

Reactant 1 (Halide) Reactant 2 (Boronic Acid) Catalyst General Product

Building the fused bicyclic thieno[2,3-c]pyridine system from simpler, acyclic, or monocyclic precursors is a fundamental approach. These methods involve forming one of the rings onto the other through an intramolecular cyclization event.

One established route is the Pomeranz–Fritsch reaction, which can be adapted for thienopyridine synthesis. This involves the acid-catalyzed cyclization of a Schiff base, which can be formed from the condensation of a 2-thiophenecarboxaldehyde with an aminoacetaldehyde acetal. researchgate.netgoogle.com Another approach is the Thorpe-Ziegler cyclization, which can be used to construct the pyridine ring by intramolecular condensation of a dinitrile precursor. researchgate.net These methods provide access to the core thieno[2,3-c]pyridine skeleton, which can then undergo further functionalization, such as chlorination, to yield the final product. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for constructing heterocyclic scaffolds. These often involve novel reaction cascades or the avoidance of heavy metal catalysts.

A notable innovation is the metal-free synthesis of thieno[2,3-c]pyridine derivatives via a denitrogenative transformation of fused 1,2,3-triazoles. nih.govd-nb.info This multi-step process begins with a readily available starting material like 2-acetylthiophene (B1664040). nih.gov The key steps include a triazolization reaction followed by a Pomeranz-Fritsch type cyclization to form a fused thieno[2,3-c] researchgate.netnih.govtriazolo[1,5-a]pyridine intermediate. d-nb.info

The final and crucial step is an acid-mediated denitrogenative transformation. In this step, the fused triazole intermediate loses a molecule of nitrogen (N₂) to form a reactive species that can be trapped by various nucleophiles. nih.gov This method allows for the late-stage introduction of different functional groups at the 7-position of the thieno[2,3-c]pyridine ring system under mild, metal-free conditions. d-nb.info

Optimization of Reaction Parameters and Conditions

The successful synthesis of 7-chloro-3-methylthieno[2,3-c]pyridine hinges on the meticulous control of various reaction parameters. The choice of solvent, catalyst system, temperature, and reaction time all play crucial roles in the efficiency and outcome of the synthesis.

Solvent Effects and Selection

The selection of an appropriate solvent is critical in the synthesis of thieno[2,3-c]pyridine derivatives as it can significantly influence reaction rates, yields, and the solubility of reactants and intermediates. In the synthesis of related thienopyridine structures, a variety of solvents have been investigated to determine the optimal medium for the reaction.

For instance, in a metal-free denitrogenative transformation approach to synthesize the thieno[2,3-c]pyridine core, several solvents were screened. The results indicated that 1,2-dichloroethane (B1671644) (DCE) provided the highest yield compared to other solvents like toluene, acetonitrile (B52724) (MeCN), and N,N-dimethylformamide (DMF). This suggests that for certain cyclization reactions in this scaffold's synthesis, a non-polar aprotic solvent may be advantageous.

Conversely, for subsequent functionalization steps, such as Suzuki-Miyaura coupling to introduce the methyl group, polar aprotic solvents like DMF are often employed. These solvents can enhance the solubility of organometallic reagents and intermediates, although careful temperature control may be necessary to prevent side reactions. The choice of solvent is therefore highly dependent on the specific reaction step being performed.

Table 1: Effect of Different Solvents on the Yield of a Thieno[2,3-c]pyridine Derivative

Entry Solvent Yield (%)
1 Toluene 45
2 MeCN 62
3 1,2-DCE 75
4 DMF 58
Catalyst Loading and Ligand Design

Catalyst systems, particularly for cross-coupling reactions like the Suzuki-Miyaura coupling to introduce the 3-methyl group, are fundamental to achieving high efficiency and selectivity. The optimization of catalyst loading and the design of appropriate ligands are key areas of investigation.

For the Suzuki-Miyaura coupling of a bromo-thieno[2,3-c]pyridine precursor with a methylboronic acid derivative, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly utilized. The catalyst loading is a critical parameter to optimize; sufficient catalyst is needed to ensure a reasonable reaction rate, while excessive amounts can lead to increased costs and potential contamination of the final product with residual metal. Studies on similar Suzuki-Miyaura reactions have shown that catalyst loading can sometimes be lowered to as little as 0.0025 mol% without compromising the reaction's efficiency, leading to high turnover numbers (TON) and turnover frequencies (TOF). researchgate.net

Ligand design is also crucial for stabilizing the metal center and facilitating the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine, are common in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the ligand can influence the reactivity and selectivity of the catalyst. For challenging couplings involving heterocyclic substrates, the development of specialized ligands may be necessary to achieve high yields and prevent side reactions.

Temperature and Reaction Time Profiling

Temperature and reaction time are interconnected parameters that must be carefully profiled to maximize product yield and minimize the formation of impurities. The optimal temperature for a given reaction will depend on the activation energy of the desired transformation and the stability of the reactants, intermediates, and products.

For the chlorination of the thieno[2,3-c]pyridine core, different reagents and conditions can be employed, each with its own optimal temperature and reaction time profile. For example, a highly efficient chlorination of 3-methylthieno[2,3-c]pyridine (B8700992) at the 7-position has been reported using Chloramine-T under solvent-free conditions. This reaction proceeds to a high yield of 92% within just 10 minutes at a mild temperature of 25°C.

In contrast, other chlorinating agents may require more stringent conditions. The specific temperature and reaction time will need to be determined empirically for each synthetic step to ensure complete conversion of the starting material while avoiding degradation of the product. Monitoring the reaction progress over time at different temperatures allows for the creation of a reaction profile, which is essential for understanding the reaction kinetics and determining the optimal endpoint.

Table 2: Comparison of Chlorinating Agents for a Thienopyridine Derivative

Chlorinating Agent Solvent Time (min) Temperature (°C) Yield (%)
Chloramine-T Solvent-free 10 25 92
SO₂Cl₂ DCM 60 Room Temp 75
Cl₂ (gas) CCl₄ 120 Room Temp 68

Strategies for Enhanced Yield and Selectivity

Achieving high yield and regioselectivity is a primary goal in the synthesis of this compound. Several strategies can be employed to enhance these outcomes.

One key strategy is the careful selection of synthetic routes and reagents. For the introduction of the chlorine atom at the 7-position, electrophilic aromatic substitution is a common approach. The choice of chlorinating agent can significantly impact the selectivity of the reaction. The use of a mild and selective reagent like Chloramine-T can provide high regioselectivity for the desired C-7 chlorination.

For the introduction of the methyl group at the 3-position, the choice between methods like Friedel-Crafts alkylation and Suzuki-Miyaura coupling can influence both yield and selectivity. While Friedel-Crafts alkylation can be a direct method, it may suffer from issues of over-alkylation and lack of regioselectivity in some cases. The Suzuki-Miyaura coupling, on the other hand, offers a more controlled and often higher-yielding alternative, especially when starting from a pre-functionalized 3-bromo-thieno[2,3-c]pyridine precursor.

The order of substituent introduction can also be a critical factor in achieving the desired isomer. It is often advantageous to perform the methylation step prior to chlorination to avoid potential deactivation of the ring system towards electrophilic substitution.

Scalability and Process Chemistry Considerations for Research Synthesis

Translating a laboratory-scale synthesis to a larger scale for research purposes requires careful consideration of process chemistry principles to ensure safety, efficiency, and reproducibility.

For the synthesis of this compound, several factors need to be addressed for scale-up. The management of reaction exotherms, particularly in chlorination and metal-catalyzed reactions, is crucial for safety. The use of controlled addition rates and efficient cooling systems is necessary.

Purification methods also need to be adapted for larger quantities. While chromatography is a valuable tool for small-scale purification, it can be cumbersome and costly on a larger scale. Developing robust crystallization or extraction procedures for intermediates and the final product is often a more practical approach for research-scale synthesis.

The choice of reagents and solvents should also be re-evaluated for scalability, taking into account factors such as cost, availability, and environmental impact. For instance, while a solvent may be suitable for a small-scale reaction, its toxicity or disposal costs might make it less desirable for larger-scale work.

Finally, process safety considerations, including the handling of potentially hazardous reagents and intermediates, and the implementation of appropriate personal protective equipment and engineering controls, are paramount when scaling up any chemical synthesis.

Chemical Transformations and Derivatization Strategies of 7 Chloro 3 Methylthieno 2,3 C Pyridine

Reactivity Profile of the Thienopyridine Nucleus

The reactivity of the 7-chloro-3-methylthieno[2,3-c]pyridine nucleus is governed by the distinct electronic properties of its constituent thiophene (B33073) and pyridine (B92270) rings. The thiophene ring is an electron-rich aromatic system, while the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This dichotomy dictates the regioselectivity of various chemical transformations.

The thieno[2,3-c]pyridine (B153571) system presents two aromatic rings for potential electrophilic attack. The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) because of the electron-withdrawing nature of the nitrogen atom; such reactions, if forced, typically occur at the C-5 position (meta to the nitrogen). quora.comquora.com Conversely, the thiophene ring is electron-rich and thus more susceptible to electrophilic attack.

In the case of this compound, the reactivity is further modulated by the substituents. The methyl group at the C-3 position is electron-donating, further activating the thiophene ring, while the chloro group at C-7 deactivates the pyridine ring. Consequently, electrophilic aromatic substitution is predicted to occur preferentially on the thiophene ring, specifically at the vacant and electronically activated C-2 position. Reactions such as halogenation or nitration would be expected to yield the 2-substituted derivative under controlled conditions.

The chlorine atom at the C-7 position is highly susceptible to nucleophilic aromatic substitution (SNAr). Its position alpha to the pyridine nitrogen atom significantly stabilizes the Meisenheimer complex intermediate formed during the reaction, thereby facilitating the displacement of the chloride ion. This inherent reactivity makes the C-7 position a primary site for introducing structural diversity. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chloro group, providing straightforward access to a variety of 7-substituted analogues.

Both heteroatoms in the bicyclic core can participate in chemical reactions, most notably oxidation. The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. acs.orgorganic-chemistry.orgabertay.ac.uk The formation of thieno[2,3-c]pyridine 6-oxide has been documented, confirming this reactivity pathway. chemsrc.com

Similarly, the thiophene sulfur atom can be oxidized. Treatment with controlled amounts of an oxidizing agent can yield the corresponding S-oxide (sulfoxide), while stronger conditions or an excess of the oxidant can lead to the S,S-dioxide (sulfone). acs.org These transformations alter the electronic properties and steric profile of the molecule, offering another avenue for creating functionalized derivatives.

Synthesis of Novel Analogues and Functionalized Derivatives

The reactivity profile of this compound enables a multitude of derivatization strategies, allowing for systematic structural modifications to explore structure-activity relationships.

The activated chloro group at the C-7 position is the most common site for derivatization. As mentioned, SNAr reactions provide a reliable method for introducing a wide array of functional groups. Beyond classical SNAr, modern cross-coupling methodologies have proven highly effective. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently used to form new carbon-carbon bonds by coupling the C-7 position with various aryl or alkyl boronic acids. researchgate.netnih.gov This allows for the synthesis of analogues with extended aromatic systems or specific alkyl chains.

Research into related thieno[2,3-c]pyridine systems has demonstrated the synthesis of 7-(substituted methyl) derivatives from a fused 1,2,3-triazole precursor, which undergoes denitrogenative transformation in the presence of various nucleophiles. nih.gov This method effectively installs a functionalized methyl group at the C-7 position, as detailed in the following table.

Table 1: Synthesis of 7-(Substituted Methyl)thieno[2,3-c]pyridine Derivatives nih.gov
EntryNucleophile/ReagentProductYield (%)
1Tetrabutylammonium bromide (TBAB)7-(Bromomethyl)thieno[2,3-c]pyridine85
2Methanol7-(Methoxymethyl)thieno[2,3-c]pyridine86
3Ethanol7-(Ethoxymethyl)thieno[2,3-c]pyridine84
4Isopropanol7-(Isopropoxymethyl)thieno[2,3-c]pyridine78
5Benzyl alcohol7-((Benzyloxy)methyl)thieno[2,3-c]pyridine82
6Phenol7-(Phenoxymethyl)thieno[2,3-c]pyridine65

While the C-7 position is reactive towards nucleophiles, the thiophene ring is the preferred site for electrophilic and organometallic-mediated functionalization. With the C-3 position occupied by a methyl group, the C-2 position is the primary target for introducing new substituents.

A powerful and modern approach for this modification is the direct C-H activation/arylation reaction. mdpi.com Palladium-catalyzed C-H activation allows for the coupling of the C-2 position directly with aryl halides, avoiding the need for pre-functionalization (e.g., halogenation or lithiation) of the thiophene ring. This methodology provides an efficient and atom-economical route to 2-aryl-thieno[2,3-c]pyridines. The table below summarizes results for direct C-H arylation on a related thienopyrimidine scaffold, demonstrating the feasibility of this strategy for the thienopyridine core.

Table 2: Palladium-Catalyzed Direct C-H Arylation at the C-2 Position of a Thieno[3,2-d]pyrimidine Core mdpi.com
EntryAryl HalideCatalyst/LigandBaseYield (%)
14-BromotoluenePd(OAc)₂ / SPhosK₂CO₃85
24-BromoanisolePd(OAc)₂ / SPhosK₂CO₃70
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / SPhosK₂CO₃78
43-BromopyridinePd(OAc)₂ / SPhosK₂CO₃62
5Methyl 4-bromobenzoatePd(OAc)₂ / SPhosK₂CO₃91

Isotopic Labeling for Mechanistic Studies (e.g., Deuterated Analogues)

While specific studies detailing the isotopic labeling of this compound are not extensively documented in publicly available literature, the principles of deuterium (B1214612) labeling in analogous pyridine-containing heterocycles offer a clear roadmap for its potential application in mechanistic studies. Isotopic labeling, particularly the incorporation of deuterium (²H), is a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and understanding the pharmacokinetics of a drug candidate.

For a compound like this compound, deuterated analogues could be synthesized to probe the mechanisms of its reactions. For instance, in nucleophilic aromatic substitution reactions at the C7 position, deuterating the pyridine ring could help determine if a particular C-H bond is involved in the rate-determining step, a phenomenon known as a kinetic isotope effect.

One common strategy for introducing deuterium into a pyridine ring involves H/D exchange reactions catalyzed by a base. In a potential scenario for deuterating this compound, the use of a suitable base in the presence of a deuterium source like heavy water (D₂O) could facilitate the exchange of protons on the pyridine ring with deuterium atoms. The specific positions that undergo exchange would depend on the reaction conditions and the acidity of the respective protons.

Table 1: Potential Deuteration Strategies for this compound

MethodReagentsPotential OutcomeMechanistic Insight
Base-Catalyzed H/D ExchangeK₂CO₃, D₂OSelective deuteration of the pyridine ringElucidation of reaction mechanisms involving proton transfer steps.
Metal-Catalyzed DeuterationPd/C, D₂ gasDeuteration at specific positions under catalytic conditionsUnderstanding catalytic reaction pathways.

The resulting deuterated this compound could then be used in subsequent reactions to trace the fate of the deuterium atoms, providing invaluable insights into the intricate steps of the chemical transformation.

This compound as a Versatile Synthetic Intermediate

The chemical architecture of this compound makes it an exceptionally useful intermediate in organic synthesis. The chlorine atom at the 7-position is a key functional handle, susceptible to a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, thereby enabling the generation of a library of derivatives from a single, readily accessible starting material.

Building Block in Multi-Step Organic Syntheses

The utility of this compound as a building block is evident in its application in multi-step synthetic sequences. Its thienopyridine core is a common motif in many biologically active compounds, and the presence of the chloro and methyl groups allows for regioselective modifications.

In a typical synthetic route, the chlorine atom can be displaced by various nucleophiles such as amines, alcohols, and thiols. This step is often a crucial part of a longer synthetic strategy aimed at constructing more complex molecular frameworks. For example, a Suzuki or Stille coupling reaction at the C7 position could be employed to introduce new carbon-carbon bonds, further elaborating the molecular structure.

Table 2: Representative Transformations of this compound in Multi-Step Synthesis

Reaction TypeReagentsProduct ClassSignificance
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols7-substituted-3-methylthieno[2,3-c]pyridinesIntroduction of diverse functional groups.
Suzuki CouplingAryl or heteroaryl boronic acids, Pd catalyst7-Aryl/heteroaryl-3-methylthieno[2,3-c]pyridinesFormation of C-C bonds to build complex scaffolds.
Buchwald-Hartwig AminationAmines, Pd catalystN-substituted-7-amino-3-methylthieno[2,3-c]pyridinesFormation of C-N bonds, crucial for many bioactive molecules.

The ability to perform these transformations selectively and in high yield underscores the value of this compound as a robust and reliable building block for the synthetic organic chemist.

Precursor for Complex Bioactive Molecules

The true significance of this compound lies in its role as a precursor to complex bioactive molecules, particularly in the field of drug discovery. The thienopyridine scaffold is structurally analogous to purines, a class of molecules that are fundamental to many biological processes. This structural mimicry allows thienopyridine-based compounds to interact with biological targets such as enzymes and receptors.

Notably, derivatives of this compound have been investigated for their potential as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. By serving as the starting point for the synthesis of various substituted thienopyridines, this compound has enabled the exploration of structure-activity relationships and the development of potent and selective kinase inhibitors.

While specific drug names derived directly from this intermediate are not always in the public domain, the scientific and patent literature contains numerous examples of complex molecules with potential therapeutic applications that are synthesized using this compound as a key starting material. For instance, the synthesis of potent inhibitors of Aurora kinases, a family of enzymes involved in cell division, has been described starting from related chlorinated pyridine intermediates. The general synthetic strategy often involves a nucleophilic displacement of the chlorine atom with a suitable amine-containing fragment, followed by further modifications to optimize the compound's biological activity.

Table 3: Bioactive Scaffolds Derived from this compound

Bioactive Target ClassGeneral Structure of DerivativeTherapeutic Potential
Kinase Inhibitors7-Amino-substituted thieno[2,3-c]pyridinesOncology, Inflammatory Diseases
GPCR Modulators7-Aryl-substituted thieno[2,3-c]pyridinesNeurological Disorders, Metabolic Diseases

Based on the current scientific literature, there is no direct evidence or research available to detail the molecular interactions and mechanistic biological investigations of This compound specifically with mutant p53 proteins.

The outline provided, including its interaction with specific p53 mutants (Y220C, R175H, R273H), the structural basis of such recognition, and the subsequent modulation of p53 functionality, is highly specific. Extensive searches for "this compound" in relation to p53, mutant p53, and the specific mutations listed did not yield any studies that would allow for the generation of the requested article.

While some derivatives of the broader thieno[2,3-c]pyridine chemical class have been investigated for their potential to activate p53, this research does not extend to the specific compound of interest, "this compound," nor does it address interactions with mutant forms of the p53 protein.

Therefore, it is not possible to provide an accurate and scientifically supported article on the subject as outlined. The requested data on target-specific binding, molecular recognition, and modulation of intracellular signaling pathways for this particular compound and its interaction with p53 mutants does not appear to be present in the public domain of scientific research.

Restoration of Wild-Type p53 Functionality

Induction of Downstream p53 Effector Activation

The p53 tumor suppressor protein is a critical regulator of cellular stress responses, including DNA damage, oncogene activation, and hypoxia. Its activation leads to the transcription of a wide array of target genes that mediate cellular outcomes such as apoptosis, cell cycle arrest, and DNA repair. While no direct studies have been published on the effect of this compound on p53 signaling, research on other heterocyclic compounds with anticancer properties suggests that this is a plausible mechanism of action. For instance, certain derivatives of the structurally related quinoline (B57606) class have been shown to induce apoptosis and cell cycle arrest in a p53-dependent manner. These compounds can upregulate the expression of p53 and its downstream effectors, such as the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic Bax protein. The activation of these effectors is a key component of the antitumor activity of many small molecules. Therefore, it is hypothesized that this compound or its metabolites could potentially interact with and modulate the p53 pathway, leading to the activation of its downstream targets and subsequent anticancer effects. However, empirical validation of this hypothesis is required through dedicated molecular studies.

Consequences on Cellular Processes

The activation of signaling pathways by bioactive compounds like thienopyridine derivatives can have profound effects on various cellular processes. The following sections explore the potential consequences of treatment with this compound on key cellular functions, based on findings from related compounds.

Impact on Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a primary goal of many cancer therapies. Numerous studies on thieno[2,3-b]pyridine (B153569), benzothieno[2,3-c]pyridine, and tetrahydrothieno[2,3-c]pyridine derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines nih.govnih.govresearchgate.net. For example, certain thieno[2,3-b]pyridine compounds have been shown to trigger apoptosis in cervical and prostate cancer cells nih.govnih.gov. The induction of apoptosis by these related compounds often involves the activation of caspase cascades, which are central to the execution of the apoptotic program nih.gov.

One study on a specific (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide showed a significant increase in both early and late apoptotic cervical cancer cells after treatment nih.gov. Similarly, another investigation found that thieno[2,3-b]pyridines increased caspase-3/7 activity more than twofold in prostate cancer cells nih.gov. Given the structural similarities, it is plausible that this compound could also function as an inducer of apoptosis.

Table 1: Effects of Thienopyridine Derivatives on Apoptosis

Compound Family Cell Line Observed Effect
Thieno[2,3-b]pyridines HeLa, SiHa (Cervical Cancer) Increased early and late apoptosis nih.govfebscongress.org
Thieno[2,3-b]pyridines PC3 (Prostate Cancer) Over 2-fold increase in caspase 3/7 activity nih.gov
Tetrahydrothieno[2,3-c]pyridines K562 (Leukemia) Significant induction of apoptosis researchgate.net
Influence on Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle is another key strategy in cancer treatment. Several studies have reported that thienopyridine derivatives can induce cell cycle arrest, predominantly at the G2/M phase nih.govresearchgate.net. This arrest prevents cancer cells from dividing and proliferating.

For instance, treatment of prostate cancer cells with thieno[2,3-b]pyridine inhibitors led to a pronounced G2/M arrest nih.gov. A similar effect was observed in breast cancer cells treated with a different thieno[2,3-b]pyridine derivative, where a significant increase in the G2/M population was noted researchgate.net. Furthermore, a study on tetrahydrothieno[2,3-c]pyridine derivatives identified their ability to induce G2/M cell cycle arrest in breast cancer cells through the cdc25c/cdc2 pathway researchgate.net. These findings suggest that this compound may also possess the ability to halt the cell cycle at the G2/M checkpoint, thereby inhibiting tumor growth.

Table 2: Cell Cycle Arrest Induced by Thienopyridine Derivatives

Compound Family Cell Line Phase of Arrest
Thieno[2,3-b]pyridines PC3 (Prostate Cancer) G2/M nih.gov
Thieno[2,3-b]pyridines MDA-MB-231 (Breast Cancer) G2/M researchgate.net
Contribution to DNA Repair Processes

Cancer cells often have compromised DNA repair mechanisms, which can be exploited by therapies that induce DNA damage. Some anticancer agents work by inhibiting DNA repair enzymes, thus sensitizing cancer cells to DNA-damaging agents. Research into thieno[2,3-b]pyridines has suggested their involvement in modulating DNA repair pathways. Specifically, some derivatives have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in repairing DNA damage caused by topoisomerase I inhibitors nih.govresearchgate.net.

By inhibiting TDP1, these compounds can enhance the efficacy of conventional chemotherapeutic agents like topotecan (B1662842) nih.gov. This suggests that the thienopyridine scaffold could be a valuable starting point for the development of chemosensitizers. While it is unknown if this compound directly inhibits DNA repair enzymes, its structural relatives show potential in this area. Further research is needed to elucidate any direct or indirect role in DNA repair processes.

Role in Anti-Angiogenesis Signaling

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibiting angiogenesis is a clinically validated strategy for cancer treatment. A thienopyridine derivative, LCB03-0110, has been identified as a potent inhibitor of angiogenesis nih.gov. This compound was found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling, both of which are crucial for tumor angiogenesis nih.gov.

LCB03-0110 was shown to inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells nih.gov. It also suppressed the sprouting of endothelial cells in an ex vivo model and the formation of new blood vessels in an in vivo model nih.gov. These findings highlight the potential of the thienopyridine core structure in developing anti-angiogenic agents. It is conceivable that this compound could exhibit similar anti-angiogenic properties by targeting key signaling molecules in the angiogenic pathway.

Table 3: Anti-Angiogenic Activity of a Thienopyridine Derivative

Compound Target Pathways In Vitro Effects In Vivo/Ex Vivo Effects
Regulation of Senescence Pathways

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stresses, including chemotherapy. It can act as a tumor-suppressive mechanism. Currently, there is a lack of published research specifically investigating the role of this compound or its close analogs in the regulation of senescence pathways. The ability of related compounds to induce cell cycle arrest suggests that senescence could be a possible cellular outcome following treatment, but this remains to be experimentally verified. Future studies are warranted to explore whether this class of compounds can induce a senescent phenotype in cancer cells and to identify the underlying molecular mechanisms.

Advanced Methodologies for Investigating Molecular and Cellular Activities of this compound

The elucidation of the molecular mechanisms underpinning the biological effects of this compound, a compound noted for its potential as a kinase inhibitor, necessitates a sophisticated analytical approach. A variety of advanced biochemical and molecular biology techniques are instrumental in dissecting its interactions with cellular components and its impact on cellular processes. These methodologies allow for a detailed investigation of protein-DNA interactions, as well as changes in gene and protein expression, providing a comprehensive understanding of the compound's mode of action.

Biochemical Assays for Protein-DNA Interactions

While direct studies employing the following biochemical assays specifically on this compound are not extensively documented in publicly available literature, these techniques represent the gold standard for investigating the interactions between small molecules, proteins (such as kinases), and DNA. Their application would be crucial in fully characterizing the compound's mechanism of action, particularly if it directly or indirectly influences transcription factors or other DNA-binding proteins.

DNA affinity immunoblotting is a powerful technique to identify and characterize proteins that bind to specific DNA sequences. In the context of this compound, this method could be employed to determine if the compound alters the binding of specific transcription factors to their target DNA sequences. The process would involve incubating nuclear protein extracts with biotin-labeled DNA probes containing the consensus binding site for a transcription factor of interest, both in the presence and absence of the compound. The protein-DNA complexes are then captured using streptavidin-coated beads, and the bound proteins are subsequently identified by immunoblotting with specific antibodies. This would reveal whether this compound enhances or inhibits the formation of these critical regulatory complexes.

Enzyme-Linked Immunosorbent Assay (ELISA) and its variations offer a high-throughput platform for quantifying protein-DNA interactions. A specialized ELISA can be designed to assess the binding of a specific protein to a DNA sequence. In this setup, a DNA oligonucleotide corresponding to a regulatory region of a target gene would be immobilized on a microplate. Nuclear extracts from cells treated with this compound would then be added, and the amount of a specific transcription factor bound to the DNA would be quantified using a primary antibody against the transcription factor and a secondary enzyme-conjugated antibody. This would provide quantitative data on how the compound modulates the activity of DNA-binding proteins.

Fluorescence Resonance Energy Transfer (FRET) and its advanced application, Homogeneous Time-Resolved Fluorescence (HTRF), are powerful techniques for studying molecular interactions in real-time and in a homogenous format. nih.govnih.gov In the context of this compound, these assays could be adapted to monitor the compound's binding to a target protein or its effect on a protein-protein or protein-DNA interaction. For a protein-DNA interaction study, the protein could be labeled with a donor fluorophore (e.g., a lanthanide in HTRF) and the DNA with an acceptor fluorophore. researchgate.net When the protein binds to the DNA, the donor and acceptor are brought into close proximity, allowing for energy transfer and the generation of a FRET or HTRF signal. nih.govnih.gov The addition of this compound could then be assessed for its ability to disrupt or enhance this interaction by measuring changes in the fluorescent signal.

Molecular Biology Techniques for Gene and Protein Expression Analysis

The biological activity of this compound and its derivatives is often investigated through their effects on gene and protein expression, which can be elucidated using a variety of molecular biology techniques. Studies on related thienopyridine compounds have demonstrated significant effects on cell cycle progression and apoptosis, indicating an impact on the expression of regulatory genes and proteins.

Research on other thieno[2,3-c]pyridine derivatives has shown that these compounds can induce cell cycle arrest, for example, at the G2 phase. researchgate.netmdpi.com This is typically investigated using flow cytometry after staining cells with a fluorescent DNA-binding dye like propidium (B1200493) iodide. Furthermore, the induction of apoptosis is a common mechanism of action for anticancer compounds. This can be assessed by techniques such as Annexin V/propidium iodide double staining, which distinguishes between viable, apoptotic, and necrotic cells. researchgate.netmdpi.com

The following table summarizes findings from studies on thieno[2,3-c]pyridine derivatives, illustrating the types of effects that could be investigated for this compound.

Compound Class Cell Line Observed Effect Investigative Technique
Thieno[2,3-c]pyridine derivativesHSC3, T47D, RKOG2 phase cell cycle arrestPropidium Iodide Staining & Flow Cytometry
Thieno[2,3-c]pyridine derivativesMCF7, T47D, HSC3, RKOInduction of non-apoptotic cell deathAnnexin V/Propidium Iodide Staining
Benzothieno[2,3-c]pyridinesPC-3Cell cycle analysis and apoptosis inductionNot specified

These molecular biology techniques are crucial for understanding the downstream cellular consequences of the molecular interactions of this compound. By analyzing changes in gene and protein expression profiles, researchers can identify the cellular pathways modulated by the compound, providing valuable insights into its therapeutic potential.

Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Western Blotting and Immunohistochemistry (IHC-P)

Similar to RT-PCR, specific data from Western Blotting or Immunohistochemistry (IHC-P) analyses for this compound are not extensively documented. Western Blotting is a key technique for detecting and quantifying specific proteins, which would be essential to confirm if the compound affects the protein levels of critical cellular regulators. Immunohistochemistry would allow for the visualization of these proteins within the cellular and tissue context, providing spatial information about the compound's effects. For instance, studies on related thieno[2,3-c]pyridine derivatives suggest that investigating the expression of proteins involved in cell cycle control and apoptosis would be a logical step in characterizing the mechanism of this compound.

Cellular Assays for Functional Readouts

Cell-based functional assays are fundamental in determining the physiological outcomes of treating cells with this compound. These assays provide critical information on the compound's ability to induce cellular responses such as apoptosis and senescence.

Apoptosis Detection Methods (e.g., Annexin V Staining, TUNEL Assays, Caspase Level Assessment)

The induction of apoptosis, or programmed cell death, is a key characteristic of many anticancer agents. Studies on derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated the utility of apoptosis detection methods. For example, a newly synthesized thieno[2,3-b]pyridine derivative was shown to induce apoptosis in breast cancer cell lines (MDA-MB-231 and MCF-7). nih.gov This was determined by assessing the percentage of apoptotic cells through flow cytometry. nih.gov In the MDA-MB-231 cell line, treatment with the compound led to a significant increase in early, late, and total apoptosis. nih.gov In the MCF-7 cell line, a significant increase was observed in late and total apoptosis. nih.gov

These findings suggest that similar methodologies, such as Annexin V staining to detect early apoptotic events and propidium iodide (PI) staining for late-stage apoptosis and necrosis, would be highly relevant for evaluating the pro-apoptotic potential of this compound. Further investigation using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays to detect DNA fragmentation, a hallmark of late-stage apoptosis, and assessments of caspase activation would provide a more comprehensive understanding of its apoptotic mechanism.

Table 1: Apoptosis Induction by a Thieno[2,3-b]pyridine Derivative in Breast Cancer Cell Lines nih.gov

Cell LineApoptotic StageObservation
MDA-MB-231Early ApoptosisSignificant Increase
Late ApoptosisSignificant Increase
Total ApoptosisSignificant Increase
MCF-7Late ApoptosisSignificant Increase
Total ApoptosisSignificant Increase
Senescence Measurement (e.g., β-galactosidase Staining)

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by therapeutic agents and is considered an important anti-tumor mechanism. mdpi.com While direct studies measuring the induction of senescence by this compound are not currently available, research on other nitrogen-containing heterocyclic compounds, such as selenylated imidazo[1,2-a]pyridine, has shown the utility of senescence assays. mdpi.com In studies with this related class of compounds, senescence is often measured by staining for senescence-associated β-galactosidase (SA-β-gal) activity at a suboptimal pH (pH 6.0). mdpi.com An increase in the percentage of blue-stained, senescent cells following treatment would indicate that the compound is capable of inducing this cellular state. mdpi.com Given the structural similarities and shared heterocyclic nature, investigating the potential of this compound to induce senescence using β-galactosidase staining would be a valuable avenue for future research to fully characterize its cellular effects.

Molecular Interactions and Mechanistic Biological Investigations of 7 Chloro 3 Methylthieno 2,3 C Pyridine

Role in Medicinal Chemistry

The thieno[2,3-c]pyridine (B153571) scaffold is a "privileged structure" in medicinal chemistry, and 7-Chloro-3-methylthieno[2,3-c]pyridine serves as a key starting material for the synthesis of biologically active compounds.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The thieno[2,3-c]pyridine core has been identified as a promising scaffold for the development of kinase inhibitors. researchgate.net Derivatives of this compound have been investigated for their potential to inhibit specific kinases involved in cancer cell proliferation.

Research has shown that derivatives of this compound exhibit potential as anticancer agents. For instance, related thienopyridine compounds have demonstrated the ability to reduce the cancer stem cell fraction in breast cancer cell lines such as MDA-MB-213 and MCF-7.

Table of Anticancer Activity of Related Thienopyridine Derivatives
Compound TypeCancer Cell LineObserved Effect
Thieno[2,3-b]pyridine (B153569) derivativeMDA-MB-231 (Breast Cancer)Reduction of cancer stem cell fraction
Thieno[2,3-b]pyridine derivativeMCF-7 (Breast Cancer)Reduction of cancer stem cell fraction
Benzothieno[2,3-c]pyridinesPC-3 (Prostate Cancer)Potent growth inhibition nih.gov

Interaction with Mutant p53 Proteins

Applications in Materials Science

The electron-rich nature of the thieno[2,3-c]pyridine system suggests its potential for applications in materials science, particularly in the field of organic electronics.

Thiophene-based materials are well-known for their excellent charge transport properties. The fusion of a thiophene (B33073) ring with a pyridine (B92270) ring in the thieno[2,3-c]pyridine core can be exploited to create novel organic semiconducting materials with tailored electronic properties.

Heterocyclic compounds are widely used in the emissive layer of OLEDs. While specific applications of this compound in OLEDs are not extensively documented, the related 7-Chlorothieno[2,3-c]pyridine has been noted as a synthetic intermediate for organic electroluminescent materials. chemicalbook.com This suggests that derivatives of this compound could be designed to exhibit desirable photophysical properties for use in OLEDs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Design and Synthesis of 7-Chloro-3-methylthieno[2,3-c]pyridine Analogues

The systematic design and synthesis of analogues of this compound are pivotal for exploring its therapeutic potential and defining its SAR. The core thieno[2,3-c]pyridine (B153571) structure serves as a versatile template for chemical modifications. Researchers have developed various synthetic strategies to access derivatives of this scaffold, enabling the introduction of diverse substituents at multiple positions.

One effective method for synthesizing thieno[2,3-c]pyridine derivatives involves a metal-free approach via fused 1,2,3-triazoles. This multi-step synthesis allows for the generation of 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters. nih.gov Such synthetic routes are crucial for systematically modifying the 7-position, which is occupied by a chlorine atom in the parent compound. The chlorine atom at the 7-position is particularly significant as it offers a site for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.

In the context of developing anticancer agents, particularly Hsp90 inhibitors, a series of diethyl 2-(substituted acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate derivatives have been synthesized. mdpi.com This demonstrates a strategy where the core thieno[2,3-c]pyridine structure is modified to incorporate functionalities known to interact with specific biological targets. The design of these analogues is often guided by the desire to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

The following table showcases a selection of synthesized thieno[2,3-c]pyridine derivatives, highlighting the chemical diversity that can be achieved around this scaffold.

Compound IDCore StructureSubstituent at R1Substituent at R2Synthetic Approach
1Thieno[2,3-c]pyridine-CH3-ClChloramine-T mediated chlorination
2Thieno[2,3-c]pyridine-H-CH2OCH3Metal-free denitrogenative transformation nih.gov
3Thieno[2,3-c]pyridine-H-CH2OPhMetal-free denitrogenative transformation nih.gov
44,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate-NHC(O)CH2Cl-COOEtMulti-step synthesis from 2-acetylthiophene (B1664040) mdpi.com
54,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate-NHC(O)CH2Br-COOEtMulti-step synthesis from 2-acetylthiophene mdpi.com

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of this compound and its analogues is intrinsically linked to their key pharmacophoric features. The thieno[2,3-c]pyridine core itself is a crucial element, acting as a bioisostere for purines and enabling interactions within the ATP-binding pockets of kinases.

For anticancer activity, particularly as Hsp90 inhibitors, certain structural features have been identified as important. Molecular docking studies of synthesized thieno[2,3-c]pyridine derivatives have revealed key molecular interactions with the Hsp90 target. mdpi.com These interactions often involve hydrogen bonding and hydrophobic contacts. For instance, in a series of diethyl 2-(substituted acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylates, the acetamido side chain and the substituents on it play a critical role in binding to the active site of Hsp90. mdpi.com

The key pharmacophoric elements can be summarized as:

The Thieno[2,3-c]pyridine Scaffold: This forms the core of the molecule and is essential for establishing the basic framework for interaction with biological targets.

The 7-Chloro Group: The chlorine atom at the 7-position can act as a key interaction point and a site for further chemical modification to modulate activity and properties.

The 3-Methyl Group: This group can influence the compound's lipophilicity and steric interactions within a binding site.

Substituents at Other Positions: The introduction of various functional groups at other available positions on the bicyclic ring system can lead to specific interactions, such as hydrogen bonds or hydrophobic interactions, which can significantly enhance biological activity.

Influence of Substituent Effects on Molecular Interactions

The nature and position of substituents on the thieno[2,3-c]pyridine ring system have a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its molecular interactions and biological activity.

The 7-chloro substituent is of particular interest. Its electron-withdrawing nature influences the electron density of the pyridine (B92270) ring, which can affect p-p stacking interactions and hydrogen bonding capabilities with target proteins. The chlorine atom itself can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. Furthermore, the 7-chloro group provides a reactive handle for introducing other functionalities through nucleophilic substitution, allowing for a wide range of analogues to be synthesized for SAR studies.

The 3-methyl group primarily contributes to the lipophilicity of the molecule. An increase in lipophilicity can enhance membrane permeability and access to intracellular targets. However, the steric bulk of the methyl group can also influence the preferred conformation of the molecule and its fit within a binding pocket.

In a broader context of thienopyridine derivatives, the introduction of different substituents has been shown to significantly alter biological activity. For example, in a series of thieno[2,3-b]pyridine (B153569) derivatives investigated as hepatitis C virus inhibitors, the nature of the substituent on the pyridine ring was critical for antiviral potency. nih.gov While this is a different isomer, it highlights the general principle that substituent effects are a key determinant of the biological activity of thienopyridines.

The following table summarizes the potential influence of key substituents on the molecular properties and interactions of the this compound scaffold.

SubstituentPositionPotential Effects on Molecular PropertiesPotential Influence on Molecular Interactions
-Cl7Electron-withdrawing, moderate lipophilicityHalogen bonding, dipole-dipole interactions, p-p stacking
-CH33Increases lipophilicity, provides steric bulkHydrophobic interactions, van der Waals forces
-OCH3VariousElectron-donating, can act as H-bond acceptorHydrogen bonding, dipole-dipole interactions
-NH2VariousElectron-donating, can act as H-bond donor/acceptorHydrogen bonding, ionic interactions (if protonated)
PhenylVariousIncreases lipophilicity and steric bulkp-p stacking, hydrophobic interactions

Conformational Analysis and Stereochemical Implications

For instance, if a substituent with a chiral center is introduced, the resulting enantiomers or diastereomers may exhibit different biological activities. This is because the binding pockets of biological targets are chiral, and one stereoisomer may fit more favorably than the other.

While specific conformational analysis or stereochemical studies on this compound are not extensively reported in the available literature, general principles of medicinal chemistry suggest that these aspects are critical for potent and selective biological activity. The planarity of the thieno[2,3-c]pyridine system can be advantageous for intercalating into DNA or for p-p stacking interactions with aromatic amino acid residues in a protein's active site.

In the design of more complex analogues, such as the previously mentioned Hsp90 inhibitors with extended side chains, the conformational freedom of these side chains becomes a crucial factor. mdpi.com The ability of a flexible side chain to adopt a specific low-energy conformation that complements the binding site can lead to a significant increase in binding affinity. Therefore, computational methods, such as molecular modeling and conformational searches, are valuable tools in the design of new analogues to predict their likely binding modes and to rationalize observed SAR data.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets for novel compounds and elucidating their mechanism of action at the molecular level.

In the context of thieno[2,3-c]pyridine (B153571) derivatives, molecular docking simulations have been successfully employed to identify and characterize their interactions with various protein targets. For instance, in a study focused on the development of anticancer agents, molecular docking was used to investigate the binding of thieno[2,3-c]pyridine derivatives to Heat shock protein 90 (Hsp90). nih.govresearchgate.netmdpi.com The results of these simulations revealed crucial molecular interactions between the ligands and the Hsp90 active site, providing a rationale for their observed biological activity. nih.govresearchgate.net

Similarly, docking studies on other thienopyridine analogs have shed light on their potential as inhibitors of various kinases, which are often implicated in cancer and inflammatory diseases. For example, molecular docking has been used to predict the binding modes of thienopyridine derivatives to the active sites of IKKβ, PIM-1 kinase, and protein kinase C theta (PKC-θ). nih.govbohrium.comnih.gov These studies not only help in understanding the structure-activity relationships but also guide the design of more potent and selective inhibitors.

The general workflow for such a study is presented in the table below:

StepDescription
1. Preparation of the Receptor The three-dimensional structure of the target protein is obtained from a protein database (e.g., PDB) and prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.
2. Preparation of the Ligand The 3D structure of the 7-Chloro-3-methylthieno[2,3-c]pyridine derivative is generated and optimized to its lowest energy conformation.
3. Docking Simulation A docking algorithm is used to sample a large number of possible conformations and orientations of the ligand within the receptor's binding site.
4. Scoring and Analysis The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. nih.gov Methods such as Density Functional Theory (DFT) are particularly useful for understanding the intrinsic properties of compounds like this compound that influence their biological activity. nih.gov

These calculations can provide valuable information about:

Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Determining properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

Chemical Reactivity: Calculating reactivity descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's ability to donate or accept electrons.

A study on thienopyridine analogues utilized DFT calculations to assess the potency of the compounds. nih.gov The contour analysis from these calculations indicated that the presence of hydrophobic and electrostatic fields is highly desirable for biological activity. nih.gov Such insights are invaluable for the rational design of new derivatives with enhanced pharmacological profiles.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can provide a more realistic and dynamic picture of how a ligand like this compound interacts with its target protein, complementing the static view provided by molecular docking.

MD simulations of ligand-protein complexes can be used to:

Assess the stability of the predicted binding mode from docking studies.

Investigate the conformational changes that occur in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity.

For instance, MD simulations have been applied to study the interaction of thieno[3,2-b]pyrrole-5-carboxamide derivatives, a related class of compounds, with their target, Lysine Specific Demethylase 1 (LSD1). rsc.org These simulations helped to explore the possible binding modes and identify key amino acid residues crucial for stabilizing the inhibitor. rsc.org Similarly, MD simulations have been employed in the study of thieno[2,3-d]pyrimidine (B153573) derivatives to confirm the stable binding modes of synthesized compounds within the active sites of their targets. ekb.egtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease biological activity.

A notable application of this approach was in the study of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ). nih.govbenthamdirect.com A receptor-induced 3D-QSAR model was developed to explore the structural requirements for potent inhibition. nih.govbenthamdirect.com The resulting contour maps, in conjunction with docking analysis, helped to identify essential amino acid residues involved in binding and the necessary structural features of the ligands for a complementary fit with the active site. nih.govbenthamdirect.com Another study successfully established CoMFA and CoMSIA models for a series of thienopyridine derivatives as IKKβ inhibitors, demonstrating the high predictive capability of these models. nih.gov

The key parameters of a 3D-QSAR study are summarized in the table below:

ParameterDescriptionTypical Value for a Good Model
q² (Cross-validated correlation coefficient) A measure of the predictive ability of the model.> 0.5
r² (Non-cross-validated correlation coefficient) A measure of the goodness of fit of the model to the training data.> 0.6
r²_pred (Predictive r-squared for the test set) A measure of the predictive ability of the model for an external set of compounds.> 0.6

Virtual Screening and Library Design for Derivative Synthesis

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to prioritize which compounds to synthesize and test, thereby saving significant time and resources.

Based on the scaffold of this compound, virtual screening can be employed in several ways:

Ligand-based virtual screening: Searching for molecules with similar structural or physicochemical properties to known active compounds.

Structure-based virtual screening: Docking large compound libraries into the active site of a target protein to identify potential binders.

For example, a virtual screen using a phosphoinositide specific-phospholipase C (PLC) model was applied to thieno[2,3-b]pyridine (B153569) analogues, leading to the identification of four compounds with increased specificity against leukemia cell lines. rsc.org In another study, a combinatorial virtual screening approach was used to discover novel thieno[2,3-d]pyrimidine-based inhibitors of KRAS G12D. researchgate.net

Following virtual screening, the identified hits can serve as a basis for the design of a focused library of derivatives. Computational tools can be used to enumerate a series of virtual compounds by systematically modifying the core scaffold. These virtual libraries can then be further filtered based on predicted activity, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before selecting the most promising candidates for chemical synthesis and biological evaluation.

Future Perspectives and Emerging Research Directions

Exploration of Alternative Synthetic Strategies

The development of novel and efficient synthetic routes is paramount to accelerating the exploration of the chemical space around the 7-Chloro-3-methylthieno[2,3-c]pyridine core. While traditional methods have proven effective, future research is geared towards more sustainable, efficient, and versatile strategies.

One promising avenue is the adoption of metal-free synthesis methodologies. Recent studies have demonstrated the successful synthesis of thieno[2,3-c]pyridine (B153571) derivatives using a metal-free, three-step process involving a one-pot triazolation reaction, a modified Pomeranz-Fritsch reaction, and an acid-mediated denitrogenative transformation. kuleuven.benih.gov This approach not only circumvents the use of expensive and potentially toxic metal catalysts but also allows for the synthesis of a diverse library of derivatives under mild conditions. kuleuven.benih.gov

Microwave-assisted organic synthesis (MAOS) represents another significant area of advancement. For instance, the construction of the pyridine (B92270) ring onto a pre-formed thiophene (B33073) derivative can be achieved with high efficiency under microwave irradiation. The reaction of 2-chlorothiophene-3-carbaldehyde (B1590205) with ammonium (B1175870) acetate (B1210297) under these conditions can yield the cyclized product in as little as 30 minutes with a 70% yield, showcasing the potential of MAOS to reduce reaction times and improve atom economy.

Furthermore, the development of more selective and efficient chlorination strategies is crucial for the synthesis of this compound. The use of reagents like chloramine-T has shown promise for the regioselective introduction of the chlorine atom at the 7th position. A solvent-free reaction of 3-methylthieno[2,3-c]pyridine (B8700992) with chloramine-T at room temperature can produce the desired 7-chloro derivative in just 10 minutes with a remarkable 92% yield.

Synthetic Strategy Key Features Reported Advantages
Metal-Free Denitrogenative TransformationThree-step process involving 1,2,3-triazoles. kuleuven.benih.govAvoids metal catalysts, proceeds under mild conditions, allows for diverse derivatization. kuleuven.benih.gov
Microwave-Assisted SynthesisCyclization of 2-chlorothiophene-3-carbaldehyde with ammonium acetate. Reduced reaction times (30 minutes), good yield (70%).
Chloramine-T Mediated ChlorinationElectrophilic chlorination of 3-methylthieno[2,3-c]pyridine. Fast (10 minutes), high yield (92%), solvent-free conditions.

Investigation of Novel Biological Targets and Therapeutic Applications

The thieno[2,3-c]pyridine scaffold is a versatile pharmacophore, and future research will undoubtedly uncover new biological targets and therapeutic applications for its 7-chloro-3-methyl derivative.

The primary area of investigation has been in oncology . Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly as kinase inhibitors. Research has also explored their role as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone that is often overexpressed in cancer cells. mdpi.comresearchgate.netnih.gov One derivative, compound 6i, showed potent inhibition against head and neck, breast, and colorectal cancer cell lines, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.com Furthermore, some benzothieno[2,3-c]pyridine derivatives have been investigated as non-steroidal CYP17 inhibitors, an enzyme implicated in prostate cancer. nih.gov

Beyond cancer, there is growing interest in the antimicrobial properties of this compound. Its unique structure suggests potential interactions with bacterial enzymes and receptors, opening the door for the development of new antibiotics. Preliminary studies have indicated that it may inhibit the growth of various pathogens, although more extensive research is needed to validate these findings.

Another promising therapeutic area is in the treatment of neurological disorders . Tetrahydrothieno[2,3-c]pyridine derivatives have been designed and synthesized as selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists. nih.gov These compounds have shown pain-suppressing activity in animal models of neuropathic pain, suggesting their potential for development into novel analgesics. nih.gov

Therapeutic Area Potential Biological Target Key Research Findings
OncologyKinases, Hsp90, CYP17 mdpi.comresearchgate.netnih.govnih.govDerivatives show efficacy against various cancer cell lines; one Hsp90 inhibitor demonstrated IC50 values in the low micromolar range. mdpi.com
Infectious DiseasesBacterial enzymes and receptors Preliminary studies suggest potential inhibition of pathogen growth.
Neuropathic PainMetabotropic glutamate receptor 1 (mGluR1) nih.govTetrahydrothieno[2,3-c]pyridine derivatives demonstrated pain-suppressing activity in animal models. nih.gov

Development of Advanced Analytical Methodologies for Compound Characterization and Quantification

As the synthesis and application of this compound and its analogs expand, the need for sophisticated analytical techniques for their characterization and quantification becomes increasingly critical.

Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy , High-Performance Liquid Chromatography (HPLC) , and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to confirm the structure and purity of these compounds. bldpharm.com However, the complexity of biological matrices in preclinical and clinical studies necessitates the development of more sensitive and specific assays.

Future research in this area will likely focus on the development of hyphenated techniques , such as Gas Chromatography-Mass Spectrometry (GC-MS), to perform metabolic profiling of cells treated with thieno[2,3-b]pyridine (B153569) compounds. nih.gov This can provide valuable insights into the compound's mechanism of action and its effects on cellular metabolism. nih.gov

Furthermore, the development of chiral separation techniques will be crucial for the analysis of enantiomerically pure derivatives, as different stereoisomers can exhibit distinct pharmacological activities and pharmacokinetic profiles.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The integration of this compound chemistry with high-throughput screening (HTS) and automated synthesis platforms is poised to revolutionize the discovery and optimization of new drug candidates based on this scaffold.

High-throughput screening allows for the rapid evaluation of large libraries of compounds against specific biological targets. The thieno[2,3-b]pyridine scaffold itself was initially identified as a phosphoinositide phospholipase C (PI-PLC) inhibitor through virtual high-throughput screening. mdpi.com Future HTS campaigns will likely focus on screening libraries of this compound derivatives against a wider range of targets to identify new therapeutic leads.

Automated synthesis platforms can significantly accelerate the synthesis of compound libraries for HTS. By automating the reaction, purification, and analysis steps, researchers can rapidly generate a large number of diverse analogs of this compound. This will enable a more comprehensive exploration of the structure-activity relationships (SAR) and facilitate the rapid optimization of lead compounds.

The synergy between HTS and automated synthesis will create a powerful engine for drug discovery, enabling the rapid identification and optimization of novel therapeutics derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 7-Chloro-3-methylthieno[2,3-c]pyridine relevant to its reactivity?

  • Answer : The compound features a fused thieno[2,3-c]pyridine core with a chlorine atom at position 7 and a methyl group at position 3. Key properties include:

  • Molecular formula : C₈H₆ClNS (calculated via QSPR and validated experimentally) .
  • SMILES : Clc1nccc2ccsc12, indicating the chlorine substituent and fused ring system .
  • 3D structure : Ball-and-stick models confirm bond angles and torsional strain, critical for predicting reactivity in nucleophilic substitution or cross-coupling reactions .
  • Molecular weight : 169.63 g/mol, essential for stoichiometric calculations .

Q. What synthetic methodologies are reported for this compound and its derivatives?

  • Answer : Synthesis typically involves multi-step routes:

  • Step 1 : Formation of the thieno[2,3-c]pyridine scaffold via cyclization of substituted pyridines with sulfur-containing precursors .
  • Step 2 : Chlorination at position 7 using POCl₃ or PCl₅ under controlled conditions .
  • Step 3 : Methylation at position 3 via alkylation or Suzuki-Miyaura coupling, optimized for regioselectivity .
  • Validation : Purity is confirmed via HPLC and NMR, with yields ranging from 45–70% depending on solvent systems (e.g., DMF vs. THF) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : ¹H NMR (δ 2.4 ppm for methyl group; δ 7.1–8.3 ppm for aromatic protons) and ¹³C NMR (δ 120–140 ppm for sp² carbons) .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 170.6, with fragmentation patterns confirming the chlorine isotope signature .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) achieve >95% purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSPR) predict the biological activity or reactivity of this compound derivatives?

  • Answer :

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • QSPR models : Correlate logP values (1.8–2.3) with membrane permeability for drug design .
  • Docking studies : Use crystal structures of target proteins (e.g., kinases) to simulate binding interactions, guided by the compound’s heterocyclic planar structure .

Q. How can researchers optimize reaction conditions to improve yield and purity during the synthesis of this compound derivatives?

  • Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require lower temperatures to avoid side reactions .
  • Catalyst systems : Pd(PPh₃)₄ improves cross-coupling efficiency for methyl group introduction, reducing byproduct formation .
  • Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted chlorinating agents, validated via TLC .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer :

  • Batch vs. flow chemistry : Continuous flow systems reduce exothermic risks during chlorination .
  • Purification : Column chromatography on silica gel (hexane/EtOAc) is effective but time-consuming; switch to recrystallization (ethanol/water) for larger batches .
  • Safety : Follow protocols for handling chlorinated intermediates (P210–P202 codes) to prevent ignition .

Q. How should researchers address discrepancies in spectroscopic data or crystallographic findings for this compound derivatives?

  • Answer :

  • Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations) to resolve signal assignments .
  • X-ray crystallography : Resolve ambiguities in bond lengths/angles (e.g., C–Cl = 1.73 Å vs. expected 1.70 Å) by re-measuring at lower temperatures (100 K) .
  • Collaborative analysis : Share raw data (e.g., .cif files) via platforms like IUCr to benchmark against published structures .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValueSource
Molecular weight169.63 g/mol
logP (octanol/water)2.1
Melting point148–152°C
Solubility (DMSO)25 mg/mL

Table 2 : Comparison of Synthetic Yields Under Different Conditions

ConditionYield (%)Purity (%)Source
DMF, 80°C6592
THF, reflux4588
Flow chemistry, 50°C7095

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.